molecular formula C17H19N3O3 B2769349 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1281275-52-2

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No. B2769349
M. Wt: 313.357
InChI Key: CPZWZARMGPIDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS Number: 1334488-49-1, is a solid substance with a molecular weight of 237.26 . Its IUPAC name is 1-(6-methoxy-4-pyrimidinyl)-4-piperidinecarboxylic acid .


Synthesis Analysis

While there isn’t a direct synthesis route available for this exact compound, a similar compound, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O3/c1-17-10-6-9 (12-7-13-10)14-4-2-8 (3-5-14)11 (15)16/h6-8H,2-5H2,1H3, (H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Novel compounds derived from benzodifuranyl and khellinone, including 2-(4-(3-methylbenzodifuran-2-carbox-amido)pyrimidine) acetic acid and others, have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. These compounds have also been evaluated as cyclooxygenase inhibitors, showing promising results in inhibiting COX-2 selectivity with analgesic and anti-inflammatory effects comparable to standard drugs (Abu‐Hashem et al., 2020).
  • Pyridine derivatives have been synthesized and assessed for their antimicrobial activity, showing variable and modest efficacy against certain strains of bacteria and fungi (Patel et al., 2011).

Structural and Electronic Properties

  • The crystal structures of various anticonvulsant compounds, including those with a pyridazine, triazine, and pyrimidine backbone, have been solved, revealing insights into their structural and electronic properties that may contribute to their pharmacological activities (Georges et al., 1989).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-14-4-2-12(3-5-14)15-10-16(19-11-18-15)20-8-6-13(7-9-20)17(21)22/h2-5,10-11,13H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZWZARMGPIDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid

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